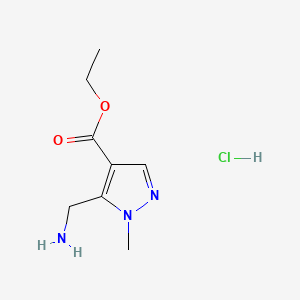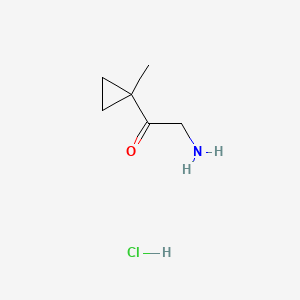
3-fluoro-4-methoxy-N-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methoxy-N-methylaniline hydrochloride, also known as FMMA HCl, is an organic compound belonging to the class of anilines. It is a white, crystalline solid with a molecular weight of 242.73 g/mol. FMMA HCl is used in various scientific research applications, such as in the synthesis of pharmaceuticals and as a reagent in chemical reactions. It is also used as a starting material in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-methoxy-N-methylaniline hydrochloride HCl is used in various scientific research applications, such as in the synthesis of pharmaceuticals and as a reagent in chemical reactions. It is also used as a starting material in the synthesis of other compounds. This compound HCl is also used in the synthesis of biologically active compounds, such as inhibitors of monoamine oxidase and other enzymes. This compound HCl is also used as a catalyst in the synthesis of heterocyclic compounds.
Wirkmechanismus
3-fluoro-4-methoxy-N-methylaniline hydrochloride HCl acts as a catalyst in chemical reactions by facilitating the formation of reactive intermediates. It also acts as a proton donor, donating a proton to the reactants in the reaction. This proton donation helps to drive the reaction forward and increases the rate of reaction.
Biochemical and Physiological Effects
This compound HCl has been shown to be an effective inhibitor of monoamine oxidase (MAO) and other enzymes. This inhibition of MAO can lead to increased levels of monoamines in the brain, which can result in increased levels of neurotransmitters such as serotonin and dopamine. This can lead to improved mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-fluoro-4-methoxy-N-methylaniline hydrochloride HCl in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized. It also has a high solubility in water, making it easy to use in aqueous solutions. In addition, it is a relatively stable compound, making it suitable for long-term storage.
However, there are some limitations to the use of this compound HCl in laboratory experiments. It is a relatively hazardous compound, and its use should be done with proper safety precautions. In addition, it is a relatively reactive compound, and it can react with other compounds in the reaction mixture, leading to unwanted side products.
Zukünftige Richtungen
There are several potential future directions for the use of 3-fluoro-4-methoxy-N-methylaniline hydrochloride HCl in scientific research. It could be used in the synthesis of other biologically active compounds, such as inhibitors of other enzymes. It could also be used as a catalyst in the synthesis of other heterocyclic compounds. Additionally, it could be used in the synthesis of new pharmaceuticals, such as drugs for the treatment of various diseases. Finally, it could be used in the synthesis of new materials, such as polymers and nanomaterials.
Synthesemethoden
3-fluoro-4-methoxy-N-methylaniline hydrochloride HCl can be synthesized by the reaction of 3-fluoro-4-methoxy-N-methylaniline (this compound) with hydrochloric acid. The reaction is carried out in a flask containing the this compound and hydrochloric acid in a 1:1 molar ratio. The flask is heated to a temperature of about 80°C and the reaction is allowed to proceed for about 3 hours. After the reaction is complete, the mixture is cooled and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5,10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEYFLDOALDGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)

![tert-butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate, trans](/img/structure/B6607668.png)




![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)

![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)

![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
